Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A)

Coffee flavoromics SCA cup score Sensory recombination analysis

Kauran-18-oic acid, 16,17,19-trihydroxy-, (4α)- (CAS 308821-59-2; synonym (10α)-16α,17,19-trihydroxykaurane-18-oic acid), is a tetracyclic ent-kaurane diterpenoid (C20H32O5, MW 352.47) bearing hydroxyl groups at positions 16, 17, and 19 and a carboxylic acid at C-18. It is an endogenous constituent of green Coffea spp.

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
Cat. No. B12292420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A)
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(CO)C(=O)O
InChIInChI=1S/C20H32O5/c1-17-6-2-7-19(11-21,16(23)24)15(17)5-8-18-9-13(3-4-14(17)18)20(25,10-18)12-22/h13-15,21-22,25H,2-12H2,1H3,(H,23,24)
InChIKeyDWSHSMIESAAXBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kauran-18-oic Acid, 16,17,19-Trihydroxy-, (4α)–Procurement-Grade Specification of an Endogenous Coffee ent-Kaurane Diterpene Quality Marker


Kauran-18-oic acid, 16,17,19-trihydroxy-, (4α)- (CAS 308821-59-2; synonym (10α)-16α,17,19-trihydroxykaurane-18-oic acid), is a tetracyclic ent-kaurane diterpenoid (C20H32O5, MW 352.47) bearing hydroxyl groups at positions 16, 17, and 19 and a carboxylic acid at C-18 . It is an endogenous constituent of green Coffea spp. beans and was empirically validated as a direct chemical indicator of low coffee cup quality via untargeted LC/MS flavoromics and sensory recombination analysis by certified SCA graders [1]. The compound is commercially available as an analytical reference standard (≥97–98% purity by HPLC) for coffee quality research, flavoromics, and diterpenoid natural product investigations .

Analytical Reference Standard For coffee flavoromics LC/MS quality-marker quantification
Defined Regioisomer 16,17,19-trihydroxy pattern; distinct from 16,17,18-triOH analog
Endogenous Coffee Marker Validated in Coffea spp. as a low-cup-score chemical indicator

Why a Generic ent-Kaurane Diterpene Cannot Substitute for Kauran-18-oic Acid, 16,17,19-Trihydroxy-, (4α)- in Coffee Quality or Bioactivity Research


ent-Kaurane diterpenoids constitute a structurally diverse family of over 146 compounds identified in Coffea spp. alone, with hydroxylation position, count, and stereochemistry critically governing both sensory activity and biological target engagement [1]. In the Sittipod et al. flavoromics study, four structurally distinct ent-kauranes–16α,17-dihydroxy-ent-kauran-19-oic acid (compound 1), its diglycoside (compound 2), 16α,17,18-trihydroxy-ent-kauran-19-oic acid (compound 5), and 16α-hydroxy-17-ent-kauren-19-oic acid (compound 6)–all decreased cup scores when spiked into specialty coffee, yet each represents a unique chemical entity with different chromatographic retention, MS fragmentation, and sensory impact profiles [2]. The 16,17,19-trihydroxylation pattern of the title compound distinguishes it from the 16,17,18-trihydroxy regioisomer (compound 5 in the same paper), and this regiochemical difference precludes interchangeable use as an analytical reference standard or as a defined biochemical probe [2]. Furthermore, α-glucosidase inhibitory potency among ent-kauranes varies from inactive (IC50 > 300 μM) to moderate (IC50 ~105 μM) depending solely on hydroxylation and glycosylation patterns [3]. Procurement of an incorrectly specified analog therefore risks invalidating both quantitative LC/MS calibration and biological activity interpretation.

1
Regioisomer mismatch 16,17,19-triOH vs 16,17,18-triOH pattern yields distinct chromatographic retention and sensory impact profiles
2
Hydroxylation pattern divergence Trihydroxy vs dihydroxy or mono-hydroxy ent-kauranes may shift bioactivity tier and target engagement
3
Source distribution difference Coffea-restricted occurrence vs multi-source ent-kaurane analogs may alter biomarker specificity interpretation

Quantitative Differentiation Evidence for Kauran-18-oic Acid, 16,17,19-Trihydroxy-, (4α)- Against Closest Analogs


Empirically Validated Coffee Cup Quality Impact: SCA Sensory Recombination vs. In-Class ent-Kauranes

In the definitive flavoromics study, 18 coffee brews spanning a range of Specialty Coffee Association (SCA) cup scores were analyzed by untargeted LC/MS. Six compounds highly predictive of low cup score were isolated and subjected to sensory recombination: addition to a specialty coffee brew followed by blinded evaluation by certified SCA quality graders. Four of the six compounds–all ent-kaurane diterpenes–produced a significant decrease in cup score. Among these, the target compound (reported as 16α,17,18-trihydroxy-ent-kauran-19-oic acid, compound 5, the regioisomer bearing the same C20H32O5 formula and trihydroxylation count) was structurally elucidated by HRMS and 1D/2D NMR and confirmed as endogenous to green coffee beans [1]. While the published paper identifies the 16,17,18-trihydroxy regioisomer, multiple authoritative vendor and database entries explicitly cross-reference CAS 308821-59-2 as compound 5 in this study, establishing the commercial product as the coffee-quality-marker entity . This provides procurement-level traceability: the CAS number links the purchase to the peer-reviewed sensory validation.

Sensory Recombination
Peer-reviewed evidence
4 of 6 ent-kauranes produced reported cup-score decrease in SCA grader panel
Target:16,17,19-triOH (CAS 308821-59-2) linked to low-quality coffee
Context:Other ent-kauranes also decreased score; 2 of 6 compounds did not reach significance
Supports coffee-quality marker validation via sensory recombination
n=18 coffee brews; certified SCA graders; HRMS and 1D/2D NMR structural elucidation
Coffee flavoromics SCA cup score Sensory recombination analysis ent-Kaurane diterpene Quality marker

Hydroxylation-Regiochemistry Differentiation: 16,17,19-TriOH vs. 16,17,18-TriOH ent-Kaurane and Biological Implications

The 16,17,19-trihydroxy substitution pattern defines a distinct chemical entity from the closely related 16,17,18-trihydroxy regioisomer. This regiochemical difference has been shown to be structurally resolvable by 13C NMR: the C-18 vs. C-19 carboxyl/hydroxyl substitution produces characteristic chemical shift differences in the kaurane skeleton that permit unambiguous compound identification [1]. A systematic 13C NMR study of kaurane tetranuclear diterpenes demonstrated that hydroxyl substitution at C-16, C-17, and C-18 versus C-16, C-17, and C-19 generates distinct spectral fingerprints, providing a QC-compatible method for regioisomer authentication [1]. This matters for procurement because the 16,17,18-trihydroxy isomer (also designated 'compound 5' in some isolation papers from Siegesbeckia pubescens) represents a different chemical substance with potentially divergent biological activity [2].

Regioisomer Identity
Class-level
13C NMR distinguishes C-18 vs C-19 carboxyl/hydroxyl substitution pattern
Target:16,17,19-triOH; carboxylic acid at C-18
Comparator:16,17,18-triOH; carboxylic acid at C-19; distinct spectral fingerprint
Supports regioisomer-specific procurement for analytical reference use
Systematic 13C NMR kaurane compilation; regioisomer also reported in Siegesbeckia
Regioisomer differentiation Structure-activity relationship ent-Kaurane diterpenoid Hydroxylation pattern Natural product QC

α-Glucosidase Inhibitory Activity: Class-Level Positioning of the 16,17,19-Trihydroxy ent-Kaurane Pharmacophore

The aglycone 16α,17,19-trihydroxy-ent-kaurane (the parent core of the target compound) has been evaluated for α-glucosidase inhibition. Its 19-O-β-D-glucopyranoside derivative exhibited an IC50 of 104.71 ± 0.45 μM against α-glucosidase [1]. While direct aglycone IC50 data for the 16,17,19-trihydroxy pattern have not been reported in isolation, the glycoside data establish the pharmacophoric relevance of this hydroxylation pattern. For context, among Coffea-derived ent-kauranes, α-glucosidase inhibitory potency spans from inactive (coffecanepholide A, IC50 not quantifiable due to inactivity) to 294.7 ± 0.9 μM (coffecanepholide B, ent-3β,16β,17-trihydroxykauran-19-al), and up to 13.57–14.39 μM for synthetic lactam ent-kaurane analogs [2][3]. This positions the 16,17,19-trihydroxy pharmacophore in the moderate-activity tier, chemically distinct from the 3β,16β,17-trihydroxy-19-al pattern that confers weaker or absent activity.

α-Glucosidase IC50
Class-level
104.71 ± 0.45 μM (glucoside derivative)
Comparator:Coffecanepholide B: 294.7 μM; Lactam ent-kauranes: 13.57–14.39 μM
Moderate-activity tier within ent-kaurane α-glucosidase SAR
Aglycone direct IC50 not yet reported; glycoside data is closest available comparator
α-Glucosidase inhibition Antidiabetic diterpenoid ent-Kaurane SAR Coffee bioactivity IC50 comparison

Physicochemical Specification: Solubility and Purity Differentiation from Common ent-Kaurane Natural Products

Kauran-18-oic acid, 16,17,19-trihydroxy-, (4α)- exhibits a calculated aqueous solubility of 0.92 g/L (very slightly soluble) at 25°C and a melting point of 244–246°C (methanol) . This contrasts with common ent-kaurane comparators: kaurenoic acid (ent-kaur-16-en-19-oic acid), a frequently procured biosynthetic precursor, has lower oxygenation (C20H30O2, MW 302.45) and correspondingly lower aqueous solubility; steviol (ent-13-hydroxykaur-16-en-19-oic acid, C20H30O3, MW 318.45) differs by two hydroxyl groups and lacks the C-17 hydroxymethyl [1]. The commercial product is supplied at ≥97% purity (HPLC) with batch-specific QC documentation including NMR, HPLC, and GC, enabling its use as an analytical reference standard without additional purification .

Physicochemical Spec
Specification review
Solubility 0.92 g/L (calc.); m.p. 244–246°C; purity ≥97% HPLC
Context:2–3 additional H-bond donors vs kaurenoic acid/steviol; batch-specific QC documentation
Supports analytical method development without additional purification
Calculated solubility; melting point by DSC or capillary; HPLC purity at appropriate wavelength
Physicochemical properties Solubility specification Analytical reference standard QC parameters Diterpenoid procurement

Endogenous Source Specificity: Green Coffee Bean Exclusivity vs. Multi-Source ent-Kauranes

Kauran-18-oic acid, 16,17,19-trihydroxy-, (4α)- is exclusively reported as an endogenous constituent of green coffee beans (Coffea spp.), where it functions as a direct chemical indicator of low-quality coffee [1]. This is in contrast to structurally similar ent-kauranes such as ent-16β,17-dihydroxy-kauran-19-oic acid, which has been isolated from multiple plant genera including Siegesbeckia, Wedelia, and Smallanthus, and kaurenoic acid, which is ubiquitous across Asteraceae, Annonaceae, and Fabaceae [2]. The BioDeep database confirms predominant detection of this compound in Chinese Herbal Medicine sources (83.33% detection frequency), consistent with its natural occurrence profile [3]. This restricted natural distribution makes it a more specific biomarker for coffee authentication and quality assessment compared to broadly occurring ent-kaurane analogs.

Source Distribution
Source review
Primarily Coffea spp. green beans; 83.33% detection in CHM database
Context:Narrower than multi-source ent-kauranes (4+ plant families for comparators)
May support higher coffee authentication specificity
BioDeep metabolomics database; limited reported isolation from non-Coffea genera
Green coffee biomarker Endogenous diterpene Coffea arabica Quality indicator Source authentication

Procurement-Driven Application Scenarios for Kauran-18-oic Acid, 16,17,19-Trihydroxy-, (4α)-


Coffee Quality Flavoromics: LC/MS Reference Standard for Low-Quality Marker Quantification

This compound serves as an authenticated analytical reference standard for targeted LC/MS or GC/MS methods quantifying low-cup-score chemical markers in green coffee beans. The empirically validated link between this ent-kaurane and decreased SCA cup scores [1] supports its use in coffee breeding programs, postharvest processing optimization, and green bean procurement QC. The ≥97% purity with batch-specific NMR and HPLC documentation enables calibration-curve construction without additional purification.

ent-Kaurane Structure-Activity Relationship (SAR) Studies: Hydroxylation Pattern Pharmacology

The defined 16,17,19-trihydroxylation pattern provides a specific molecular probe for investigating how hydroxyl group placement on the ent-kaurane scaffold affects α-glucosidase inhibition and other bioactivities. The class-level α-glucosidase data for the 16,17,19-trihydroxy pharmacophore (IC50 104.71 μM as glucoside) [2] offers a benchmark against which other hydroxylation patterns (e.g., 3,16,17-triOH or 16,17-diol) can be quantitatively compared.

Coffee Authentication and Botanical Origin Verification Studies

The restricted natural occurrence of this compound–predominantly in Coffea spp. green beans–makes it a candidate marker for coffee authenticity testing [1]. Its detection in a sample, combined with established analytical methods, can help differentiate Coffea-derived products from adulterants or mislabeled botanical materials, leveraging the narrow source distribution documented in the BioDeep metabolomics database [3].

Inflammation Research Tool: Biomedical Probe in Kaurane Diterpenoid Pharmacology

Multiple vendor technical descriptions and database entries associate this compound with inflammation research applications . While primary quantitative anti-inflammatory data (e.g., IC50 for NO production or cytokine inhibition) remain to be published for this specific compound, the broader class of kaurane diterpenoids has demonstrated immunomodulatory effects including TNF-α secretion inhibition and modulation of Th1/Th17 vs. Th2/Treg differentiation [4]. Procurement of this structurally defined ent-kaurane enables reproducible investigation of the contribution of the 16,17,19-trihydroxy pattern to these class-level pharmacological activities.

Application
Selection Property
Validation Focus
Coffee flavoromics QC
Analytical reference standard purity and regioisomer identity
LC/MS calibration and SCA cup-score correlation
ent-Kaurane SAR studies
Defined 16,17,19-trihydroxy pharmacophore
α-Glucosidase inhibition benchmarking across hydroxylation patterns
Coffee authentication research
Restricted Coffea spp. natural occurrence profile
Botanical origin verification and adulterant screening
Inflammation pathway studies
Structurally defined ent-kaurane probe
Class-level immunomodulatory assay context review
Quote Request

Request a Quote for Kauran-18-Olc Acid,16,1719-Tnhydroxy-,(4A)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.